Cas no 1214360-67-4 (2-(Difluoromethoxy)-5-fluoropyridine)
2-(Difluoromethoxy)-5-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethoxy)-5-fluoropyridine
- CS-0338665
- DTXSID50744609
- 1214360-67-4
- Pyridine, 2-(difluoromethoxy)-5-fluoro-
- J-506366
- SB85569
- DB-291946
- G14768
- SCHEMBL24746481
-
- Inchi: 1S/C6H4F3NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H
- InChI Key: PZLKMUSRWOOVGE-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C=C1)OC(F)F
Computed Properties
- Exact Mass: 163.02449824g/mol
- Monoisotopic Mass: 163.02449824g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 22.1Ų
2-(Difluoromethoxy)-5-fluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM131097-1g |
2-(difluoromethoxy)-5-fluoropyridine |
1214360-67-4 | 95% | 1g |
$339 | 2021-08-05 | |
| Chemenu | CM131097-5g |
2-(difluoromethoxy)-5-fluoropyridine |
1214360-67-4 | 95% | 5g |
$683 | 2021-08-05 | |
| Chemenu | CM131097-10g |
2-(difluoromethoxy)-5-fluoropyridine |
1214360-67-4 | 95% | 10g |
$978 | 2021-08-05 | |
| Chemenu | CM131097-25g |
2-(difluoromethoxy)-5-fluoropyridine |
1214360-67-4 | 95% | 25g |
$1763 | 2021-08-05 | |
| Chemenu | CM131097-1g |
2-(difluoromethoxy)-5-fluoropyridine |
1214360-67-4 | 95% | 1g |
$339 | 2023-02-18 | |
| Chemenu | CM131097-5g |
2-(difluoromethoxy)-5-fluoropyridine |
1214360-67-4 | 95% | 5g |
$683 | 2023-02-18 | |
| Chemenu | CM131097-10g |
2-(difluoromethoxy)-5-fluoropyridine |
1214360-67-4 | 95% | 10g |
$978 | 2023-02-18 | |
| Chemenu | CM131097-25g |
2-(difluoromethoxy)-5-fluoropyridine |
1214360-67-4 | 95% | 25g |
$1763 | 2023-02-18 | |
| A2B Chem LLC | AA52780-100mg |
2-(Difluoromethoxy)-5-fluoropyridine |
1214360-67-4 | 95% | 100mg |
$62.00 | 2024-04-20 | |
| A2B Chem LLC | AA52780-250mg |
2-(Difluoromethoxy)-5-fluoropyridine |
1214360-67-4 | 95% | 250mg |
$105.00 | 2024-04-20 |
2-(Difluoromethoxy)-5-fluoropyridine Suppliers
2-(Difluoromethoxy)-5-fluoropyridine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-(Difluoromethoxy)-5-fluoropyridine
Recent Advances in the Application of 2-(Difluoromethoxy)-5-fluoropyridine (CAS: 1214360-67-4) in Chemical Biology and Pharmaceutical Research
2-(Difluoromethoxy)-5-fluoropyridine (CAS: 1214360-67-4) is a fluorinated pyridine derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in drug discovery and chemical biology. This compound, characterized by the presence of both difluoromethoxy and fluoro substituents, exhibits enhanced metabolic stability and bioavailability compared to its non-fluorinated counterparts. Recent studies have explored its utility as a versatile building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antiviral agents.
One of the key areas of research involving 2-(Difluoromethoxy)-5-fluoropyridine is its role in the design of kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the introduction of fluorine atoms into kinase inhibitors has been shown to improve their binding affinity and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(Difluoromethoxy)-5-fluoropyridine exhibited potent inhibitory activity against EGFR (epidermal growth factor receptor) mutants, which are often implicated in non-small cell lung cancer. The study highlighted the compound's ability to form strong hydrogen bonds with key residues in the kinase active site, thereby enhancing its therapeutic potential.
In addition to its applications in kinase inhibition, 2-(Difluoromethoxy)-5-fluoropyridine has also been investigated for its antiviral properties. A recent preprint article on bioRxiv reported that this compound served as a key intermediate in the synthesis of novel RNA-dependent RNA polymerase (RdRp) inhibitors, which are being explored as potential treatments for RNA viruses such as SARS-CoV-2 and influenza. The difluoromethoxy group was found to play a crucial role in stabilizing the interaction between the inhibitor and the viral polymerase, leading to improved efficacy in vitro.
The synthetic accessibility of 2-(Difluoromethoxy)-5-fluoropyridine has also been a focus of recent research. A 2022 publication in Organic Letters detailed a scalable and efficient synthetic route to this compound, utilizing a palladium-catalyzed cross-coupling reaction. This advancement has significant implications for the large-scale production of derivatives, enabling further exploration of their pharmacological properties. The study also emphasized the compound's compatibility with a wide range of functional groups, making it a valuable scaffold for medicinal chemistry.
Despite these promising developments, challenges remain in the optimization of 2-(Difluoromethoxy)-5-fluoropyridine-based therapeutics. Issues such as off-target effects and metabolic stability in vivo require further investigation. However, ongoing research efforts, including structure-activity relationship (SAR) studies and computational modeling, are expected to address these limitations and unlock the full potential of this compound in drug development.
In conclusion, 2-(Difluoromethoxy)-5-fluoropyridine (CAS: 1214360-67-4) represents a promising scaffold in chemical biology and pharmaceutical research. Its applications in kinase inhibition and antiviral drug development, coupled with advances in synthetic methodology, underscore its versatility and potential for future therapeutic innovations. Continued research in this area is likely to yield novel compounds with improved efficacy and safety profiles, contributing to the advancement of precision medicine.
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